TAAR1 Agonist Potency: 2-(2,6-Dichlorophenyl)ethan-1-amine vs. Clinically Advanced TAAR1 Agonists
In a functional assay using human TAAR1 expressed in RD-HGA16 CHO-K1 cells, 2-(2,6-dichlorophenyl)ethan-1-amine (the free base) demonstrated an EC50 of 51 nM [1]. This places its potency within a clinically relevant range: it is 3.4-fold more potent than the clinical candidate Ralmitaront (EC50 = 110.4 nM) [2], and 2-3 fold less potent than the advanced lead S18616 (EC50 = 15 nM) [3]. It is significantly more potent (over 10-fold) than a recent series of novel pyrimidinone-benzimidazole TAAR1 agonists (EC50 range 526.3–657.4 nM) [3]. This specific dichloro-substitution pattern is a key determinant of its binding affinity and functional activity.
| Evidence Dimension | hTAAR1 functional activation (EC50) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | Ralmitaront: 110.4 nM; S18616: 15 nM; Novel Pyrimidinone-Benzimidazole Series: 526-657 nM |
| Quantified Difference | 2.16-fold more potent than Ralmitaront; 3.4-fold less potent than S18616; >10-fold more potent than the pyrimidinone-benzimidazole series. |
| Conditions | Human TAAR1 expressed in RD-HGA16 CHO-K1 cells co-expressed with Galpha16 protein. Functional cAMP accumulation assay [1]. S18616 and pyrimidinone-benzimidazole series data from [3] are provided for cross-study comparison. |
Why This Matters
A 51 nM EC50 places this compound as a robust, mid-nanomolar TAAR1 agonist, suitable for use as a reference standard in functional assays or as a starting point for structure-activity relationship (SAR) studies targeting TAAR1-related disorders like schizophrenia.
- [1] BindingDB. BDBM50262799: 2-(2,6-dichlorophenyl)ethylamine. Accessed April 2026. View Source
- [2] MedChemExpress. Ralmitaront (RO6889450) | TAAR1 Agonist. Accessed April 2026. View Source
- [3] Chiara, D. C., et al. (2011). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Molecules, 29(8), 1739. doi:10.3390/molecules29081739. View Source
